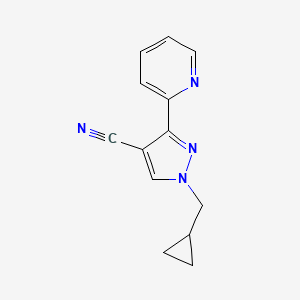

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Description

1-(Cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-4-carbonitrile derivative featuring a cyclopropylmethyl group at the N1 position and a pyridin-2-yl substituent at the C3 position. This compound belongs to a class of heterocyclic molecules with broad applications in medicinal chemistry and agrochemical research due to their structural versatility and bioactivity .

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c14-7-11-9-17(8-10-4-5-10)16-13(11)12-3-1-2-6-15-12/h1-3,6,9-10H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVNRINFCIFZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by recent research findings.

Chemical Structure and Synthesis

The compound consists of a pyrazole core with cyclopropylmethyl and pyridin-2-yl substituents. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization and subsequent alkylation with cyclopropylmethyl halides. Cross-coupling reactions are used to attach the pyridin-2-yl group.

Synthesis Overview

| Step | Reaction Type | Reagents |

|---|---|---|

| 1 | Cyclization | Hydrazines + 1,3-diketones |

| 2 | Alkylation | Cyclopropylmethyl halides + Base |

| 3 | Coupling | Pyridin-2-yl halides + Palladium catalyst |

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including this compound, may act as inhibitors of various kinases involved in cancer progression. For instance, research has shown that certain pyrazole compounds can inhibit c-MET kinase, which is implicated in tumor growth and metastasis .

The mechanism of action is primarily attributed to the compound's ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects in conditions like cancer and inflammation.

Case Studies

- Inhibition of c-MET Kinase : A study demonstrated that derivatives similar to this compound effectively inhibited c-MET activity in vitro, resulting in reduced cell proliferation and increased apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives. The compound was shown to inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential use in treating inflammatory diseases .

Comparative Analysis

The biological activity of this compound can be compared with other pyrazole derivatives:

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Research has shown that compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile can inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Agricultural Applications

- Pesticidal Activity :

- Plant Growth Regulators :

Material Science Applications

- Polymer Chemistry :

- Nanotechnology :

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives, including those structurally related to this compound, exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival .

Case Study 2: Agricultural Efficacy

In agricultural trials, formulations containing pyrazole derivatives showed significant efficacy against common pests affecting maize crops. The results indicated a marked reduction in pest populations and improved crop yields, highlighting the potential of such compounds as environmentally friendly alternatives to traditional pesticides .

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-4-Carbonitrile Derivatives

Key Observations:

Substituent Position and Bioactivity: The pyridin-2-yl group at C3 (as in the target compound) enhances π-π stacking interactions in biological targets, a feature shared with 5-amino-3-(methylsulfanyl)-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile . Cyclopropylmethyl substituents (N1 or C5) are associated with improved metabolic stability and pesticidal activity, as seen in chlorazine derivatives .

Spectroscopic and Physical Properties: Azido-substituted analogs (e.g., 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile) exhibit strong IR absorption at ~2140 cm⁻¹ due to the azide functional group, absent in the target compound . Amino-substituted derivatives (e.g., 5-amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile) show distinct NMR signals for NH2 groups (δ ~8.0–8.2 ppm) .

Synthetic Pathways: Triazenylpyrazole precursors are commonly used for introducing azido groups (e.g., –5), while chloroacetylation or bromopropanoylation at N1 is achieved via nucleophilic acyl substitution (–7). The target compound’s synthesis likely involves alkylation of pyrazole-4-carbonitrile precursors with cyclopropylmethyl halides, followed by Suzuki-Miyaura coupling for pyridin-2-yl introduction .

Medicinal Chemistry: Pyridin-2-yl-pyrazole hybrids are explored as kinase inhibitors or antimicrobial agents due to their heteroaromatic pharmacophores .

Research Findings and Data Analysis

Physicochemical Properties

- Solubility : Bulky substituents like cyclopropylmethyl reduce aqueous solubility compared to benzyl or methyl analogs .

- Melting Points: Amino-substituted derivatives (e.g., 5-amino-1-[2-(1,3,4-thiadiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile) exhibit higher melting points (186.6°C) due to hydrogen bonding , whereas azido analogs remain oils or low-melting solids .

Preparation Methods

Installation of the Carbonitrile Group

- The carbonitrile group at the 4-position of the pyrazole ring is often introduced by using cyano-substituted starting materials or via cyanation reactions on halogenated pyrazole intermediates.

- Methods such as nucleophilic substitution of halopyrazoles with cyanide sources (e.g., KCN, NaCN) under controlled conditions are employed.

- Alternative synthetic routes may involve the use of formyl or aldehyde precursors followed by dehydration or conversion to nitriles.

Detailed Synthetic Route from Patent Literature

According to patent WO2017107089A1 and related documents, the synthesis of pyrazol-4-yl-pyridine derivatives, including compounds structurally related to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, involves:

- Step 1: Preparation of a 3-(pyridin-2-yl)pyrazole intermediate by condensation of hydrazines with appropriate β-ketoesters or β-diketones bearing pyridine substituents.

- Step 2: Alkylation of the pyrazole nitrogen with cyclopropylmethyl bromide or chloride under basic conditions to install the cyclopropylmethyl group.

- Step 3: Introduction of the carbonitrile group via halogenation at the 4-position of the pyrazole ring followed by cyanide displacement.

These steps are optimized to achieve high regioselectivity and yield, with purification typically by crystallization or chromatography.

Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + β-ketoester/diketone | Usually reflux in ethanol or suitable solvent |

| Alkylation | Cyclopropylmethyl halide + base (e.g., K2CO3) | Performed in polar aprotic solvents like DMF |

| Halogenation | NBS or other halogenating agents | Selective for 4-position of pyrazole |

| Cyanation | KCN or NaCN with phase transfer catalyst | Conducted under controlled temperature to avoid side reactions |

Analytical Data and Characterization

The final compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirming the substitution pattern on the pyrazole and pyridine rings.

- Mass spectrometry (MS) confirming molecular weight consistent with the formula.

- Infrared (IR) spectroscopy showing characteristic nitrile stretching vibrations near 2220 cm⁻¹.

- Elemental analysis consistent with the expected composition.

Q & A

Q. Example Optimization Table :

| Parameter | Condition (High Yield) | Yield (%) | Reference |

|---|---|---|---|

| Temperature | 50°C | 88% | |

| Azidosilane Equiv | 7.5 | 76–88% | |

| Solvent System | CH₂Cl₂ | 85% |

What analytical techniques are critical for confirming the structure and purity of this compound?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.54 ppm for pyrazole protons, 83.8 ppm for nitrile carbon) confirm regiochemistry .

- Mass Spectrometry : HRMS (e.g., m/z 238.0961 [M⁺]) validates molecular weight .

- TLC Monitoring : Use cyclohexane/ethyl acetate (2:1) to track reaction progress (Rf = 0.58) .

- IR Spectroscopy : Peaks at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (N₃) confirm functional groups .

What are the key considerations for designing bioactivity assays given its potential as a herbicide?

Level : Advanced

Methodological Answer :

- Target Selection : Focus on enzymes in plant amino acid biosynthesis (e.g., acetolactate synthase) based on structural analogs like Cyclopyranil, a herbicide with a pyrazole-carbonitrile core .

- In Vitro Assays : Measure inhibition kinetics using recombinant enzymes and substrate analogs.

- In Vivo Testing : Evaluate herbicidal efficacy on model plants (e.g., Arabidopsis) under controlled abiotic stresses.

- SAR Studies : Modify the cyclopropylmethyl or pyridyl groups to correlate substituents with activity .

How do reaction mechanisms involving azido(trimethyl)silane and TFA influence the synthesis pathway?

Level : Advanced

Methodological Answer :

- Azidosilane Role : Acts as a nucleophilic azide source, displacing triazenyl groups via SN2-like pathways .

- TFA Role : Protonates intermediates, stabilizing transition states and accelerating azide substitution .

- Side Reactions : Competing pathways (e.g., nitrile hydrolysis) are suppressed by maintaining anhydrous conditions .

Mechanistic Insight :

The trifluoroacetate ion may coordinate to silicon in azidosilane, enhancing its electrophilicity and facilitating azide transfer .

How can computational modeling predict the compound's interactions with biological targets?

Level : Advanced

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to herbicide targets (e.g., ALS enzymes).

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices, focusing on the nitrile and pyridyl moieties.

- MD Simulations : Simulate ligand-protein stability in solvated environments (e.g., water, membranes) .

What strategies mitigate discrepancies in spectroscopic data during characterization?

Level : Advanced

Methodological Answer :

- Multi-Technique Validation : Cross-check NMR assignments with HSQC/HMBC experiments to resolve overlapping signals .

- Crystallography : If crystals are obtainable, use X-ray diffraction (e.g., SHELX programs) for unambiguous structure determination .

- Controlled Replicates : Repeat syntheses to distinguish artifacts (e.g., solvent peaks) from true signals .

What are effective methods for analyzing impurities in pyrazole-carbonitrile derivatives?

Level : Basic

Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate regioisomers and azide byproducts .

- Elemental Analysis : Verify C/H/N ratios (e.g., C12H10N6 for 3-azido derivatives) .

- GC-MS : Detect volatile impurities (e.g., residual solvents) .

How to determine solubility and stability under various conditions?

Level : Basic

Methodological Answer :

- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) .

- Stability Studies : Monitor degradation via HPLC under light, heat (40°C), and acidic/basic conditions .

- Storage Recommendations : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the nitrile group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.